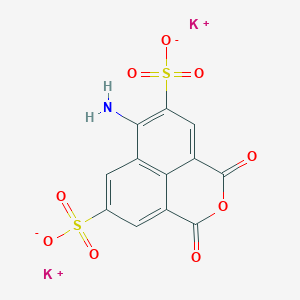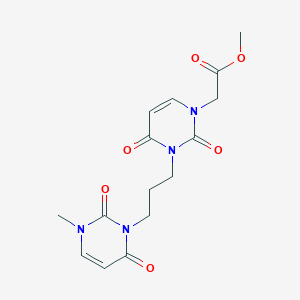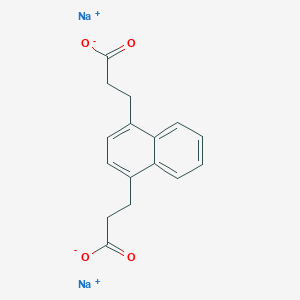
3-tert-Butoxy-3-oxopropansäure
Übersicht
Beschreibung
3-tert-Butoxy-3-oxopropanoic acid, also known as 3-TBO-3-OPA, is an organic acid with a wide range of applications in the fields of chemistry and biochemistry. It is a chiral molecule, with two enantiomers, and is commonly used as a starting material for a variety of chemical reactions. In biochemistry, 3-TBO-3-OPA is known for its ability to catalyze reactions and its potential to be used in the synthesis of drugs.
Wissenschaftliche Forschungsanwendungen
Chemische Synthesezwischenprodukt
3-tert-Butoxy-3-oxopropansäure dient als Rohmaterial oder Zwischenprodukt in chemischen Syntheseprozessen. Zum Beispiel wird es bei der Synthese von Alectinib verwendet, einem Medikament, das zur Behandlung von Krebs eingesetzt wird .
Polymerisation
Diese Verbindung ist an der kontrollierten Ringöffnungspolymerisation von N-(3-tert-Butoxy-3-oxopropyl)glycin abgeleitetem N-Carboxyanhydrid (tBuO2Pr-NCA) beteiligt. Die resultierenden Polymere sind für die Konstruktion von peptidomimetischen supramolekularen Anordnungen mit stimuli-responsiven Eigenschaften von Bedeutung .
Molekularer Vorläufer
Sie kann als Vorläufer bei der Herstellung verschiedener komplexer Moleküle verwendet werden. Zum Beispiel wurde sie zur Herstellung dendritischer Vorläufer für asymmetrische Methanofullerene und Haptene für biochemische Anwendungen verwendet .
Wirkmechanismus
Target of Action
3-tert-Butoxy-3-oxopropanoic acid, also known as mono-tert-butyl malonate, is reported to be an aminoacylase inhibitor . Aminoacylases are enzymes that play a crucial role in protein metabolism, and inhibiting these enzymes can have significant effects on cellular processes.
Mode of Action
As an aminoacylase inhibitor, it likely interacts with the active site of the enzyme, preventing it from catalyzing its normal reactions .
Pharmacokinetics
It is known to be soluble in ethanol , which suggests it may be well-absorbed in the gastrointestinal tract if ingested. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be investigated.
Result of Action
The molecular and cellular effects of 3-tert-Butoxy-3-oxopropanoic acid’s action are largely dependent on its role as an aminoacylase inhibitor. By inhibiting these enzymes, it can disrupt protein metabolism, which can have wide-ranging effects on cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-tert-Butoxy-3-oxopropanoic acid. For instance, the compound’s stability may be affected by temperature and pH. It is recommended to be stored in a sealed container in a dry room temperature environment . Additionally, the compound’s efficacy may be influenced by the presence of other substances that can interact with it or the target enzymes.
Safety and Hazards
“3-tert-Butoxy-3-oxopropanoic acid” is classified as dangerous. It causes severe skin burns and eye damage, and it is fatal if inhaled . It is recommended to wear respiratory protection, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .
Zukünftige Richtungen
“3-tert-Butoxy-3-oxopropanoic acid” has been successfully synthesized and polymerized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol−1 and a narrow molecular weight distribution . This suggests potential future directions in the field of polymer chemistry, particularly in the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2,3)11-6(10)4-5(8)9/h4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGGZUAEOKRHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338003 | |
| Record name | 3-tert-Butoxy-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40052-13-9 | |
| Record name | Mono-tert-butyl malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40052-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butoxy-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tert-butoxy)-3-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1E)-1,3-Butadien-1-yl]aniline](/img/structure/B149416.png)












